molecular formula C12H11N3O4 B455579 Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate CAS No. 514800-69-2

Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Cat. No. B455579
M. Wt: 261.23g/mol
InChI Key: IFTJOIWPOCSFGB-UHFFFAOYSA-N
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Description

“Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that it contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, and two double bonds3.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate”. However, there are methods available for the synthesis of similar compounds4567.



Molecular Structure Analysis

The molecular structure of “Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate” is not readily available. However, it is known that it contains a pyrazole ring, which is a five-membered heterocyclic moiety8.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate”. However, similar compounds have been studied for their chemical reactions9.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate” are not readily available. However, pyrazole, a component of the compound, is known to be a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C)3.


Safety And Hazards

The safety and hazards of “Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate” are not known. However, similar compounds are classified as Combustible Solids191112.


Future Directions

The future directions of “Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate” are not known. However, research into similar compounds suggests that there is potential for the development of new drugs13.


Please note that this analysis is based on the limited information available and may not be entirely accurate or complete. For a more detailed analysis, please refer to the original sources or consult a chemistry professional.


properties

IUPAC Name

methyl 4-[(4-nitropyrazol-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-19-12(16)10-4-2-9(3-5-10)7-14-8-11(6-13-14)15(17)18/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTJOIWPOCSFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331374
Record name methyl 4-[(4-nitropyrazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666605
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

CAS RN

514800-69-2
Record name methyl 4-[(4-nitropyrazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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